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Compound of Interest

Compound Name: p-Mentha-1,5-dien-8-ol

Cat. No.: B156283 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

monoterpenoid alcohol, p-Mentha-1,5-dien-8-ol (CAS RN: 1686-20-0).[1][2] Intended for

researchers, scientists, and professionals in drug development, this document compiles

essential Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, alongside detailed experimental protocols to aid in the identification and characterization

of this compound.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data for p-Mentha-1,5-dien-8-ol, a
compound with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol .[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectral Data

A definitive, experimentally determined ¹H NMR spectrum with complete assignment of

chemical shifts, multiplicities, and coupling constants for p-Mentha-1,5-dien-8-ol is not readily

available in the public domain at the time of this publication. The expected proton environments

are outlined below based on the molecular structure.
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Proton Assignment

(Tentative)

Expected Chemical Shift

(ppm)
Expected Multiplicity

H-1 Olefinic region Multiplet

H-5 Olefinic region Multiplet

H-4 Allylic proton Multiplet

H-3, H-6 Allylic/Aliphatic protons Multiplets

-CH₃ (on ring) Aliphatic region Singlet or Doublet

-CH₃ (isopropyl) Aliphatic region Singlets

-OH Variable Singlet (broad)

¹³C NMR (Carbon-13 NMR) Spectral Data

A study by Boti et al. (2006) analyzed the chemical composition of Juniperus oxycedrus ssp.

oxycedrus berry and leaf oils, which included the identification of p-Mentha-1,5-dien-8-ol using

¹³C NMR in combination with other techniques. While the full dataset from this specific

publication is not publicly accessible, the presence of this compound was confirmed through

their analysis.[2] The expected carbon environments are listed below.

Carbon Assignment (Tentative) Expected Chemical Shift (ppm)

C-8 (C-OH) 70-80

C-1, C-5, C-2, C-6 (Olefinic) 100-150

C-4 (Allylic CH) 40-60

C-3 (Aliphatic CH₂) 20-40

C-7 (Ring CH₃) 15-25

C-9, C-10 (Isopropyl CH₃) 20-30

Infrared (IR) Spectroscopy
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The IR spectrum of p-Mentha-1,5-dien-8-ol is expected to exhibit characteristic absorption

bands corresponding to its functional groups.

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~3400 (broad) O-H Stretching

~3010-3080 C-H (alkene) Stretching

~2850-2960 C-H (alkane) Stretching

~1640-1680 C=C Stretching

~1450 C-H Bending

~1375 C-H (gem-dimethyl) Bending

~1000-1200 C-O Stretching

Mass Spectrometry (MS)
The electron ionization mass spectrum of p-Mentha-1,5-dien-8-ol is available in the NIST

WebBook.[1][2] The fragmentation pattern is a key tool for its identification.

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Possible Fragment Ion

152 Present (low intensity) [M]⁺ (Molecular Ion)

137 High [M - CH₃]⁺

119 Moderate [M - CH₃ - H₂O]⁺

93 High [C₇H₉]⁺

77 Moderate [C₆H₅]⁺

59 High
[C₃H₇O]⁺ (from cleavage alpha

to the hydroxyl group)

43 High [C₃H₇]⁺ (isopropyl cation)

Experimental Protocols
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Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are tailored for the analysis of a monoterpenoid alcohol like p-Mentha-1,5-dien-8-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

p-Mentha-1,5-dien-8-ol sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

Deuterated chloroform (CDCl₃)

5 mm NMR tubes

NMR spectrometer (e.g., 400 MHz or higher)

Tetramethylsilane (TMS) as an internal standard

Procedure:

Sample Preparation: Dissolve the accurately weighed sample in approximately 0.6 mL of

CDCl₃ containing 0.03% TMS in a clean, dry NMR tube.

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃. Perform

automatic or manual shimming to optimize the magnetic field homogeneity.

¹H NMR Acquisition:

Set the spectral width to cover a range of 0-12 ppm.

Use a standard 30° or 45° pulse.

Set the number of scans to 16 or 32 for a sufficient signal-to-noise ratio.

Set a relaxation delay (d1) of 1-2 seconds.
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Acquire the Free Induction Decay (FID).

¹³C NMR Acquisition:

Switch the probe to the ¹³C frequency.

Set the spectral width to cover a range of 0-220 ppm.

Use a proton-decoupled pulse sequence.

Set the number of scans to 1024 or more, depending on the sample concentration.

Use a relaxation delay of 2-5 seconds.

Acquire the FID.

Data Processing: Apply Fourier transformation to the FIDs, followed by phase and baseline

correction to obtain the final spectra.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum to identify functional groups.

Materials and Equipment:

p-Mentha-1,5-dien-8-ol (liquid)

FT-IR spectrometer with a liquid sample cell (e.g., NaCl or KBr plates) or an ATR accessory.

Dropper or pipette

Procedure (using NaCl/KBr plates):

Sample Preparation: Place a small drop of the neat liquid sample onto one salt plate.

Place the second salt plate on top and gently rotate to create a thin, uniform film.

Instrument Setup: Place the sandwiched plates into the spectrometer's sample holder.
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Data Acquisition:

Collect a background spectrum of the empty spectrometer.

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials and Equipment:

p-Mentha-1,5-dien-8-ol sample

Gas Chromatograph-Mass Spectrometer (GC-MS) system

Volatile solvent (e.g., hexane or dichloromethane)

Microsyringe

Procedure (GC-MS):

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

volatile solvent.

GC Conditions:

Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film

thickness).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Injector Temperature: 250 °C.
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Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to

280 °C and hold for 5 minutes.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Ion Source Temperature: 230 °C.

Mass Range: Scan from m/z 40 to 500.

Injection and Acquisition: Inject 1 µL of the prepared sample solution into the GC-MS. The

data system will acquire the mass spectra of the components as they elute from the GC

column.

Data Analysis: Identify the peak corresponding to p-Mentha-1,5-dien-8-ol based on its

retention time and analyze the corresponding mass spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic identification and

characterization of a chemical compound like p-Mentha-1,5-dien-8-ol.
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Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of p-Mentha-1,5-dien-8-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b156283#spectroscopic-data-of-p-mentha-1-5-dien-8-
ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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